molecular formula C16H21N3OS B14899328 2,4-dimethyl-N-[(2Z)-4-methyl-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-ylidene]aniline

2,4-dimethyl-N-[(2Z)-4-methyl-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-ylidene]aniline

Cat. No.: B14899328
M. Wt: 303.4 g/mol
InChI Key: GXBHYPRPQAPKDR-UHFFFAOYSA-N
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Description

N-(2,4-Dimethylphenyl)-4-methyl-3-morpholinothiazol-2(3H)-imine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazole ring, a morpholine ring, and a dimethylphenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dimethylphenyl)-4-methyl-3-morpholinothiazol-2(3H)-imine typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the morpholine ring and the dimethylphenyl group. Specific reagents and catalysts, such as palladium or copper, are often used to facilitate these reactions under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dimethylphenyl)-4-methyl-3-morpholinothiazol-2(3H)-imine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using halogens or other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds.

Scientific Research Applications

N-(2,4-Dimethylphenyl)-4-methyl-3-morpholinothiazol-2(3H)-imine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N-(2,4-Dimethylphenyl)-4-methyl-3-morpholinothiazol-2(3H)-imine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to the desired biological or chemical outcome.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-Dimethylphenyl)-N-methylformamidine
  • 2,4-Dimethylformamidine
  • 2,4-Dimethylaniline

Uniqueness

Compared to these similar compounds, N-(2,4-Dimethylphenyl)-4-methyl-3-morpholinothiazol-2(3H)-imine stands out due to its additional morpholine and thiazole rings. These structural features confer unique chemical properties and reactivity, making it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C16H21N3OS

Molecular Weight

303.4 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-4-methyl-3-morpholin-4-yl-1,3-thiazol-2-imine

InChI

InChI=1S/C16H21N3OS/c1-12-4-5-15(13(2)10-12)17-16-19(14(3)11-21-16)18-6-8-20-9-7-18/h4-5,10-11H,6-9H2,1-3H3

InChI Key

GXBHYPRPQAPKDR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N=C2N(C(=CS2)C)N3CCOCC3)C

Origin of Product

United States

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